![molecular formula C17H21N3O2 B5548528 1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

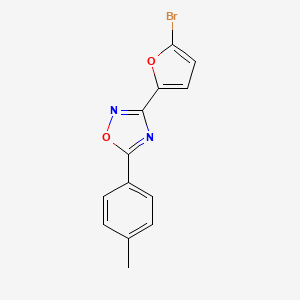

Description

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to "1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine," involves multi-step reactions often starting from basic piperazine or its derivatives. These processes may include cyclocondensation, Mannich reactions, and modifications of existing functional groups to introduce new substituents, such as isoxazolyl or ethyl groups (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of compounds within the piperazine family can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These compounds often display complex structures with multiple functional groups attached to the piperazine core, contributing to their diverse chemical properties and reactivity patterns (Kumar et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, reflecting their rich chemical properties. They can undergo reactions typical for amine groups, such as alkylation and acylation, and can react with different electrophiles due to the nucleophilic nature of the nitrogen atoms in the piperazine ring. Their chemical properties are significantly influenced by substituents, which can alter the compound's reactivity, stability, and interactions with other molecules (Chilmonczyk et al., 2005).

Physical Properties Analysis

The physical properties of "1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine" derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and handling. These properties can be determined through empirical studies and are essential for formulating the compounds for various uses. The physical properties are heavily dependent on the molecular structure and the nature of the substituents attached to the piperazine ring (Cai et al., 2010).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, are defined by the functional groups present in the molecule. For instance, the presence of an isoxazolyl group can confer unique reactivity patterns, influencing how these compounds can be further functionalized or how they interact in biological systems (Lu et al., 2005).

Scientific Research Applications

Synthesis and Characterization

- A study by Rajkumar et al. (2014) details the synthesis of piperazine derivatives, including compounds similar to 1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine. These compounds were synthesized using a cyclo condensation method and characterized using IR, 1H and 13C NMR, and mass spectral studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antimicrobial Activity

- Piperazine derivatives have shown significant antibacterial and antifungal activities. For example, some synthesized compounds in the study by Rajkumar et al. demonstrated excellent activity when compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chromatographic Analysis

- Chilmonczyk et al. (2005) investigated the chromatographic behavior of racemic 1,4-disubstituted piperazines on carbohydrate chiral stationary phases, demonstrating the importance of piperazine derivatives in analytical chemistry (Chilmonczyk et al., 2005).

Antidepressant and Antianxiety Activity

- Kumar et al. (2017) synthesized a series of piperazine compounds with antidepressant and antianxiety properties. These compounds were tested in animal models, showing significant activity (Kumar et al., 2017).

Insecticide Design

- Cai et al. (2010) explored using a piperazine derivative as a lead compound for novel insecticides, demonstrating that piperazine-based compounds could be effective in pest control (Cai et al., 2010).

CO2 Capture Application

- Freeman et al. (2010) researched the use of aqueous piperazine in carbon dioxide capture, highlighting its resistance to thermal degradation and oxidation, which is crucial for environmental applications (Freeman, Davis, & Rochelle, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-ethylpiperazin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-3-19-9-11-20(12-10-19)17(21)15-13(2)22-18-16(15)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEPPWPIXHBMLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=C(ON=C2C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49725461 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Ethyl-piperazin-1-yl)-(5-methyl-3-phenyl-isoxazol-4-yl)-methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)

![N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5548464.png)

![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)

![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)

![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)